N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a 1,2,4-triazole core substituted with an ethyl group at position 4 and a pyridin-2-yl group at position 5. A sulfanyl (-S-) bridge connects the triazole to an acetamide moiety, which is further linked to a 2,4-dimethoxyphenyl group.
Properties
CAS No. |
577981-98-7 |
|---|---|
Molecular Formula |
C19H21N5O3S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H21N5O3S/c1-4-24-18(15-7-5-6-10-20-15)22-23-19(24)28-12-17(25)21-14-9-8-13(26-2)11-16(14)27-3/h5-11H,4,12H2,1-3H3,(H,21,25) |
InChI Key |
FPKSGQDEAOXTSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazole-3-Thiol
Step 1 : Hydrazide Formation
Pyridine-2-carboxylic acid hydrazide is prepared by refluxing pyridine-2-carbonitrile with hydrazine hydrate (80% yield, 6 h, ethanol solvent).
Step 2 : Thiosemicarbazide Synthesis
The hydrazide reacts with ethyl isothiocyanate in THF under nitrogen, yielding pyridinyl-thiosemicarbazide (72% yield).
Step 3 : Cyclization to Triazole-Thiol
Intramolecular cyclization is achieved by heating the thiosemicarbazide in 2N NaOH at 100°C for 4 h, forming the triazole-thiol intermediate (68% yield).
| Parameter | Value |
|---|---|
| Reaction Temperature | 100°C |
| Solvent | Aqueous NaOH |
| Time | 4 hours |
| Yield | 68% |
Preparation of 2-Chloro-N-(2,4-Dimethoxyphenyl)Acetamide
Step 1 : Acylation of 2,4-Dimethoxyaniline
2,4-Dimethoxyaniline reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine as a base (89% yield).
Step 2 : Purification
Crude product is recrystallized from ethanol/water (3:1), yielding white crystals (mp 112–114°C).
Final Coupling Reaction
The triazole-thiol intermediate (1.2 equiv) is treated with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide (1.0 equiv) in DMF, using K₂CO₃ as a base at 60°C for 8 h. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:1), yielding 63% pure compound.
Optimization of Reaction Conditions
Solvent Screening for Coupling Reaction
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| DMF | K₂CO₃ | 60°C | 63% |
| DMSO | Cs₂CO₃ | 80°C | 58% |
| Acetonitrile | Et₃N | 50°C | 47% |
DMF with K₂CO₃ provided optimal nucleophilic displacement of chloride by the triazole-thiolate ion.
Temperature and Time Dependence
| Temperature | Time (h) | Yield |
|---|---|---|
| 40°C | 12 | 51% |
| 60°C | 8 | 63% |
| 80°C | 6 | 59% |
Higher temperatures reduced yields due to side reactions (e.g., acetamide hydrolysis).
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, methanol/water 70:30) confirmed >98% purity with retention time 6.8 min.
Comparative Analysis of Synthetic Approaches
Solution-Phase vs. Solid-Phase Synthesis
Solid-phase methods using Wang resin showed lower yields but better scalability for industrial production.
Green Chemistry Alternatives
Microwave-assisted synthesis reduced reaction time from 8 h to 45 min but required specialized equipment.
Industrial-Scale Production Considerations
Cost Analysis of Raw Materials
| Reagent | Cost (USD/kg) |
|---|---|
| Pyridine-2-carbonitrile | 320 |
| 2,4-Dimethoxyaniline | 280 |
| Chloroacetyl chloride | 150 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine moiety, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalytic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to proteins and enzymes makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its structure suggests possible applications as an antimicrobial, antifungal, or anticancer agent. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s triazole ring and pyridine moiety are likely involved in binding to these targets, influencing their activity and leading to the observed biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs differ in substituents on the phenyl ring, triazole substituents, and pyridine positions. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H21N5O3S
- Molecular Weight : 399.5 g/mol
- CAS Number : 483308-31-2
The structure features a dimethoxyphenyl group and a pyridinyl-substituted triazole moiety linked by a sulfanyl group, which contributes to its unique biological activity profile.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit broad-spectrum antimicrobial properties. The specific compound under discussion shows promising activity against various pathogens:
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 0.125–8 μg/mL |
| Escherichia coli | Antibacterial | 0.125–8 μg/mL |
| Candida albicans | Antifungal | Moderate activity |
The compound's mechanism of action involves inhibition of key enzymes and disruption of cellular processes in these pathogens, which is characteristic of many triazole derivatives .
Anticancer Properties
N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has also been evaluated for anticancer activity. In vitro studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Research findings indicate:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values : Varying efficacy with IC50 values ranging from 10 to 30 µM depending on the cell line.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.
- Receptor Binding : The triazole moiety can bind to various receptors involved in cellular signaling pathways, impacting cell growth and survival.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in determining the biological activity of triazole derivatives. For example:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1 | Bromine substitution instead of ethyl | Altered reactivity and potency |
| 2 | Methyl substitution on phenyl ring | Variation in lipophilicity and biological activity |
| 3 | Fluorine substitution | Enhanced metabolic stability |
These studies suggest that modifications to the core structure can significantly influence both antimicrobial and anticancer activities .
Case Studies
Several case studies have documented the efficacy of similar triazole compounds:
- Study on Antifungal Activity : A derivative with structural similarities was found to be effective against resistant strains of Candida, demonstrating a potential pathway for developing new antifungal therapies .
- Anticancer Research : A related compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., triazole proton at δ 8.2–8.5 ppm) and substitution patterns (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity (>95%) and detect polar by-products .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 454.12) .
How do functional groups in this compound influence its biological interactions, and what assays are used to study this?
Q. Advanced
- Functional group roles :
- Triazole : Binds to metalloenzyme active sites (e.g., carbonic anhydrase) via nitrogen coordination.
- Pyridinyl : Enhances π-π stacking with aromatic residues in target proteins.
- Dimethoxyphenyl : Modulates lipophilicity for membrane penetration .
- Assays :
What strategies resolve contradictions in reported biological activity data for this compound?
Q. Advanced
- Experimental variables :
- Structural analogs : Compare activity of derivatives (e.g., replacing ethyl with allyl groups) to identify critical substituents .
How can computational methods predict the compound’s reactivity and binding modes?
Q. Advanced
- Density functional theory (DFT) : Calculates electrophilic/nucleophilic sites (e.g., sulfur atom in sulfanyl group as nucleophile) .
- Molecular docking : AutoDock Vina simulates binding to targets (e.g., EGFR kinase) using crystal structures (PDB: 1M17).
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
What are the key challenges in derivatizing this compound for improved selectivity?
Q. Advanced
- Regioselectivity : Competing reactions at triazole N1 vs. N2 positions require protecting groups (e.g., Boc for selective alkylation).
- Solubility : Introduce PEGylated side chains via Mitsunobu reactions to enhance aqueous solubility without losing activity .
- Metabolic stability : Fluorine substitution at the phenyl ring reduces CYP450-mediated oxidation .
How do stability studies inform storage and handling protocols for this compound?
Q. Basic
- Light sensitivity : Degrades under UV light (t₁/₂ = 48 hrs); store in amber vials at –20°C.
- Hydrolysis : Susceptible to acidic/alkaline conditions (pH 4–9); lyophilize for long-term storage .
What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
Q. Advanced
- Pharmacokinetics :
- Toxicity : Zebrafish embryos (FET assay) screen for developmental toxicity before murine studies .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular weight | 454.12 g/mol | |
| LogP (octanol/water) | 2.8 (predicted) | |
| Solubility (H₂O) | 0.12 mg/mL (25°C) | |
| Melting point | 168–170°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
